2-Fluro-4-hydroxymethyl-3-methylpyridine
Overview
Description
“2-Fluro-4-hydroxymethyl-3-methylpyridine” is a chemical compound with the CAS Number: 1227581-17-0 . It has a molecular weight of 141.15 and its IUPAC name is (2-fluoro-3-methyl-4-pyridinyl)methanol .
Molecular Structure Analysis
The InChI code for “2-Fluro-4-hydroxymethyl-3-methylpyridine” is 1S/C7H8FNO/c1-5-6(4-10)2-3-9-7(5)8/h2-3,10H,4H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-Fluro-4-hydroxymethyl-3-methylpyridine” is a solid at room temperature . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Chemistry and Metal Binding Interactions
2-Fluoro-4-hydroxymethyl-3-methylpyridine, as part of the hydroxypyridinone class, is under active development for its efficiency as an Al (and Fe) chelator with potential medical uses. Research focuses on designing compounds within this class to enhance their physico-chemical and pharmacokinetic properties. Among hydroxypyridinones, the 3-hydroxy-4-pyridinones are highlighted for their oral activity as aluminum chelators, indicating their potential in medical applications as replacements for traditional chelators like desferrioxamine. The interaction of these compounds with aluminum, along with in vivo studies, has been systematically reported, suggesting their significant role as Al scavengers in future prospects (Santos, 2002).
Metallation of π-Deficient Heteroaromatic Compounds
In the realm of organic chemistry, particularly concerning π-deficient heterocyclic compounds, the metallation process, including that of 3-fluoropyridine, has shown significant developments. This research area explores the regioselectivity of metallation, revealing that the protophilic attack by strong bases can be directed at specific positions of the heterocycle, depending on the conditions. Such insights into the metallation process, including solvent, temperature, and metallating agent effects, contribute to understanding the reactivity and applications of related compounds in synthetic chemistry (Marsais & Quéguiner, 1983).
Synthesis of Related Compounds
The synthesis of related compounds, such as 2-Fluoro-4-bromobiphenyl, provides insights into the methodologies applicable to compounds with similar structures to 2-Fluoro-4-hydroxymethyl-3-methylpyridine. These methodologies highlight the challenges and solutions in synthesizing such compounds, indicating the broader applicability of these synthetic strategies in producing medically relevant molecules (Qiu et al., 2009).
Heterocyclic Compounds in Drug Development
Heterocyclic compounds, especially those containing the 2-oxo-3-cyanopyridine scaffold, are significant due to their diverse biological activities, including anticancer, antibacterial, and antifungal properties. The high reactivity of this scaffold makes it a valuable intermediate in organic synthesis. Research in this area focuses on the development of new drugs and understanding the pharmacological properties of these compounds, providing a foundation for further research into 2-Fluoro-4-hydroxymethyl-3-methylpyridine and its potential applications (Ghosh et al., 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
properties
IUPAC Name |
(2-fluoro-3-methylpyridin-4-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-5-6(4-10)2-3-9-7(5)8/h2-3,10H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCHDWRKCOKCEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1F)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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